2-(1-Bromo-2-fluoropropan-2-yl)furan
Overview
Description
2-(1-Bromo-2-fluoropropan-2-yl)furan is a chemical compound characterized by its bromo and fluoro substituents on a furan ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-2-fluoropropan-2-yl)furan typically involves the halogenation of furan derivatives. One common method is the reaction of furan with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)furan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the bromo and fluoro substituents.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted furans or other heterocyclic compounds.
Scientific Research Applications
2-(1-Bromo-2-fluoropropan-2-yl)furan is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)furan exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary based on the context of the research.
Comparison with Similar Compounds
2-(1-Bromo-2-fluoropropan-2-yl)furan is unique due to its combination of bromo and fluoro substituents on the furan ring. Similar compounds include:
2-Bromofuran: Lacks the fluoro substituent.
2-Fluorofuran: Lacks the bromo substituent.
2,2-Dibromofuran: Contains two bromo substituents but no fluoro substituent.
Properties
IUPAC Name |
2-(1-bromo-2-fluoropropan-2-yl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFO/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGWFPTBSYESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CO1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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